Cas no 1010384-74-3 (4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine)

4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine is a specialized morpholine derivative featuring a nitro-substituted aromatic ring and an ethyl group on the morpholine core. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural versatility, which allows for further functionalization or use as an intermediate in complex molecular frameworks. The presence of both the morpholine ring and nitrophenyl group contributes to its potential utility in designing bioactive molecules or catalysts. Its well-defined structure ensures reproducibility in reactions, making it a reliable building block for researchers exploring novel chemical pathways or drug development applications.
4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine structure
1010384-74-3 structure
Product name:4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine
CAS No:1010384-74-3
MF:C13H18N2O3
MW:250.293623447418
CID:1034859
PubChem ID:71607323

4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine
    • A921706
    • DB-316563
    • 1010384-74-3
    • 4-Ethyl-2-(3-methyl-4-nitrophenyl)-morpholine
    • DTXSID30856279
    • MDL: MFCD18207510
    • Inchi: InChI=1S/C13H18N2O3/c1-3-14-6-7-18-13(9-14)11-4-5-12(15(16)17)10(2)8-11/h4-5,8,13H,3,6-7,9H2,1-2H3
    • InChI Key: RWIFPJMUNOGACT-UHFFFAOYSA-N
    • SMILES: O=[N+](C1=CC=C(C2CN(CC)CCO2)C=C1C)[O-]

Computed Properties

  • Exact Mass: 250.13174244g/mol
  • Monoisotopic Mass: 250.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.3Ų
  • XLogP3: 2

4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine Security Information

  • Storage Condition:Sealed in dry,2-8°C

4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM163545-1g
4-ethyl-2-(3-methyl-4-nitrophenyl)morpholine
1010384-74-3 95%
1g
$632 2021-08-05
Alichem
A019113169-1g
4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine
1010384-74-3 95%
1g
$571.20 2023-09-04
Chemenu
CM163545-1g
4-ethyl-2-(3-methyl-4-nitrophenyl)morpholine
1010384-74-3 95%
1g
$604 2023-02-19

Additional information on 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine

Introduction to 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine (CAS No. 1010384-74-3) in Modern Chemical and Pharmaceutical Research

4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine, identified by the chemical abstracts service number 1010384-74-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its morpholine backbone and nitro-substituted aromatic ring, exhibits unique structural and functional properties that make it a valuable candidate for various applications in medicinal chemistry and drug development.

The molecular structure of 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine consists of a morpholine ring substituted with an ethyl group at the 4-position and a 3-methyl-4-nitrophenyl group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, which can be leveraged in the design of novel pharmacophores. The presence of the nitro group, in particular, suggests potential for bioactivity through its ability to participate in hydrogen bonding and influence electronic distribution across the molecule.

In recent years, there has been a growing interest in exploring the therapeutic potential of morpholine derivatives due to their diverse biological activities. Studies have shown that morpholine-based compounds can exhibit antimicrobial, anti-inflammatory, and antiviral properties, making them promising candidates for drug discovery. The specific substitution pattern in 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine may enhance its interaction with biological targets, potentially leading to improved efficacy and selectivity compared to simpler morpholine derivatives.

One of the most compelling aspects of 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine is its versatility in chemical modification. The morpholine ring provides a scaffold that can be further functionalized to tailor its pharmacological properties. For instance, modifications at the 1-position or 5-position of the morpholine ring could introduce additional bioactive moieties or improve metabolic stability. Similarly, the nitrophenyl group offers opportunities for further derivatization, such as reduction to an amine or selective halogenation, which could yield novel analogs with enhanced biological activity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine with greater accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes and receptors involved in disease pathways. For example, preliminary simulations suggest that it may bind to enzymes implicated in metabolic disorders or inflammatory responses, providing a rationale for its potential therapeutic applications.

The synthesis of 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine presents both challenges and opportunities for synthetic chemists. The synthesis typically involves multi-step reactions, including nucleophilic substitution reactions at the morpholine ring and aromatic functionalization at the phenyl group. Advances in catalytic methods have made it possible to achieve these transformations more efficiently and with higher yields, reducing the environmental impact of the synthesis process.

In addition to its potential as a lead compound for drug development, 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine may also find applications in material science. Its unique structural features could make it useful as a building block for designing advanced materials with specific properties. For instance, polymers incorporating this motif might exhibit enhanced thermal stability or mechanical strength due to the rigidity provided by the nitro-substituted aromatic ring.

The safety profile of 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine is another critical consideration in its application. While preliminary studies suggest that it is generally well-tolerated at moderate doses, further toxicological assessments are necessary to fully understand its potential risks. These studies will help determine safe dosage ranges and identify any long-term health effects associated with its use.

Future research on 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine is likely to focus on optimizing its pharmacological properties through structure-based drug design. By leveraging computational tools and experimental data, researchers can refine its molecular structure to enhance its potency, selectivity, and pharmacokinetic profile. This approach could lead to the development of novel therapeutics that address unmet medical needs.

The broader impact of compounds like 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine extends beyond pharmaceutical applications. They serve as important tools for understanding fundamental biological processes and developing new methodologies for drug discovery. As our understanding of chemistry and biology continues to evolve, compounds like this will play an increasingly critical role in advancing scientific knowledge and improving human health.

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Amadis Chemical Company Limited
(CAS:1010384-74-3)4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine
A921706
Purity:99%
Quantity:1g
Price ($):494.0